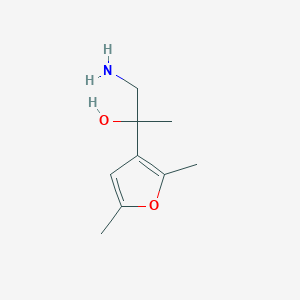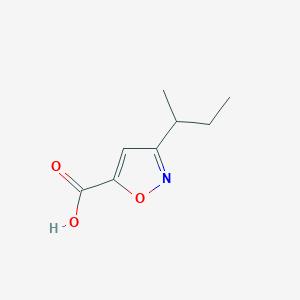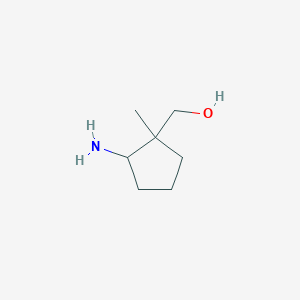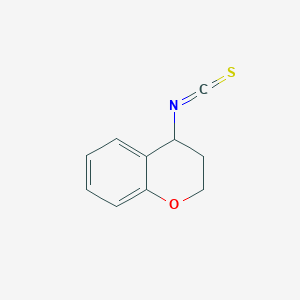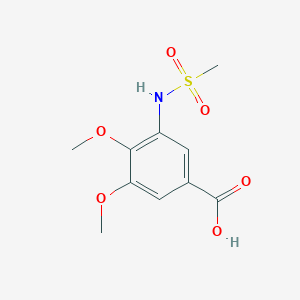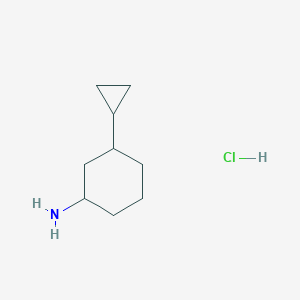![molecular formula C14H16N2O3 B1525951 4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1305938-51-5](/img/structure/B1525951.png)
4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Vue d'ensemble
Description
“4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid” is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 . It has gained considerable attention in scientific research due to its unique physical and chemical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid” are characterized by its molecular formula C14H16N2O3 and a molecular weight of 260.29 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Antibacterial Applications
The compound 4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid and its analogs have been extensively studied for their synthesis methodologies and potential applications in antibacterial and antitubercular therapies. Notably, a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derivatives, including 1,3,4-oxadiazoles, were synthesized and shown to possess significant antibacterial and antitubercular activities. These compounds were evaluated against various Gram-positive and Gram-negative bacteria, demonstrating very good activities, particularly against Mycobacterium tuberculosis strains, indicating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Antimycobacterial and Cytotoxic Applications
Further research into pyrrole analogs, including 4-(4-pyrrol-1-yl/2,5-dimethyl-4-pyrrol-1-yl) benzoic acid hydrazide analogs and derived oxadiazoles, highlighted their antimicrobial and antimycobacterial properties. Among these compounds, specific derivatives displayed promising anti-tubercular activity, with further assessments revealing their non-cytotoxic concentrations against mammalian cell lines. This suggests a therapeutic potential in treating tuberculosis while minimizing cytotoxic risks (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Corrosion Inhibition Applications
The study of 1,3,4-oxadiazole derivatives extended into the field of materials science, where such compounds were synthesized and evaluated for their corrosion inhibition properties on mild steel in acidic environments. The findings revealed that these derivatives act as effective corrosion inhibitors, forming protective layers on the metal surface, and demonstrating their utility in extending the life and durability of metal components in corrosive conditions (Ammal, Prajila, & Joseph, 2018).
Apoptosis Induction in Cancer Therapy
In cancer research, the application of 1,2,4-oxadiazole derivatives, specifically in the development of apoptosis inducers, has been explored through a chemical genetics approach. This involved the identification of small molecules capable of inducing apoptosis in cancer cells, leading to the discovery of compounds with potential anticancer activities. Through medicinal chemistry and biological studies, compounds exhibiting apoptosis-inducing activities were identified, offering insights into new therapeutic strategies for cancer treatment (Cai, Drewe, & Kasibhatla, 2006).
Propriétés
IUPAC Name |
4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)8-11-15-12(16-19-11)9-4-6-10(7-5-9)13(17)18/h4-7H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEHZKAQRMOVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



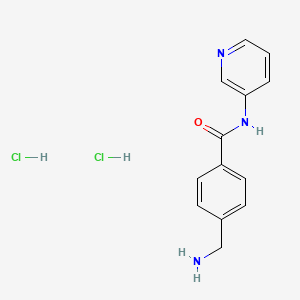
![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)


